molecular formula C8H20Cl2N2 B1399123 2,2,5,5-Tetramethylpiperazine dihydrochloride CAS No. 858851-27-1

2,2,5,5-Tetramethylpiperazine dihydrochloride

Cat. No. B1399123
M. Wt: 215.16 g/mol
InChI Key: UTQSSKNDEYSPCP-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylpiperazine dihydrochloride is a chemical compound with the CAS Number: 858851-27-1 . It has a molecular weight of 215.17 . The compound is a white to off-white solid .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,5,5-tetramethylpiperazine dihydrochloride . The InChI code is 1S/C8H18N2.2ClH/c1-7(2)5-10-8(3,4)6-9-7;;/h9-10H,5-6H2,1-4H3;2*1H .


Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It should be stored in a refrigerator .

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

2,2,5,5-Tetramethylpiperazine dihydrochloride has been utilized in nuclear magnetic resonance (NMR) spectroscopy. Harris and Sheppard (1966) investigated the NMR spectra of isomeric 2,3,5,6-tetramethylpiperazine dihydrochlorides in aqueous solutions, providing insights into the stereochemical assignment of these isomers (Harris & Sheppard, 1966).

Clinical Applications and Mechanisms of Action

Tetramethylpyrazine, a derivative of 2,2,5,5-Tetramethylpiperazine, has clinical applications, particularly in cardiovascular and cerebrovascular diseases. Zhao, Liu, and Chen (2016) reviewed its effectiveness in multisystems, emphasizing its pharmacological action and clinical applications (Zhao, Liu, & Chen, 2016).

Polymers from Cyclic Diamines

2,2,5,5-Tetramethylpiperazine dihydrochloride has been used in the polymerization of cyclic diamines. Haberthür and Elias (1971) investigated the polymerization of 2.5-dioxopiperazine using 2,2,5,5-tetramethylpiperazine dihydrochloride as an initiator, providing insights into the reactions involved and the structure of the resulting polymers (Haberthür & Elias, 1971).

Molecular Structure Analysis

The compound has been studied for its role in molecular structure analysis. Piecha-Bisiorek et al. (2014) explored the structure and tunneling splitting spectra of methyl groups in complexes with tetramethylpyrazine, contributing to our understanding of the molecular structure and dynamics of these complexes (Piecha-Bisiorek et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

2,2,5,5-tetramethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-8(3,4)6-9-7;;/h9-10H,5-6H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQSSKNDEYSPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CN1)(C)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719259
Record name 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethylpiperazine dihydrochloride

CAS RN

858851-27-1
Record name 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 2
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 3
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 4
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 5
2,2,5,5-Tetramethylpiperazine dihydrochloride
Reactant of Route 6
2,2,5,5-Tetramethylpiperazine dihydrochloride

Citations

For This Compound
2
Citations
SM McElvain, DC Remy - Journal of the American Chemical …, 1960 - ACS Publications
A1 (s)-Octalone-2 (III) yields c¿ s-9-phenyldecalone-2 (IV) by the 1, 4-addition of phenylmagnesium bromide in the presence of catalytic amounts of cuprous salts. Under these …
Number of citations: 21 pubs.acs.org
EH Pryde - 1948 - University of Wisconsin--Madison
Number of citations: 0

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